Biotin-Aniline is a probe with substantially high reactivity towards RNA and DNA . It emerges as a more efficient probe for capturing subcellular transcriptome in living cells with high spatial specificity .
The synthesis of Biotin-Aniline involves the use of a panel of biotin-conjugated amine probes, including alkylamine (Btn-NH2, 1), aniline (Btn-An, 2) and alkoxyamine (Btn-ONH2, 3) .
The molecular structure of Biotin-Aniline is complex and involves various components. Biotin also acts as a coenzyme for multiple carboxylases in humans, and it changes the irreversible carboxylation of acetyl-CoA to malonyl-CoA .
Biotin-Aniline is used in a method called CAP-seq, which capitalizes on light-activated, proximity-dependent photo-oxidation of RNA nucleobases . This technique allows the investigation of local transcriptomes that are proximal to various subcellular compartments .
Biotin-Aniline has a molecular weight of 362.49 g/mol . It is a white to beige powder that is soluble in DMSO .
Biotin-Aniline is derived from the reaction between biotin and aniline. It is classified under bioconjugates, specifically as a biotinylated probe, which enhances the specificity of labeling biomolecules in biological research. Its CAS number is 769933-15-5, and it has a molecular weight of 362.49 g/mol with the chemical formula .
The synthesis of Biotin-Aniline typically involves the coupling of biotin with aniline using specific reagents and solvents. A common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent alongside 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is generally conducted in dimethylformamide (DMF) at room temperature to facilitate the formation of the desired product.
Industrial production may utilize automated reactors to maintain precise control over reaction conditions, enhancing yield and purity through techniques like column chromatography and recrystallization .
Biotin-Aniline features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
This configuration supports its role in biochemical assays by enhancing specificity during labeling processes .
Biotin-Aniline can undergo several chemical reactions:
The primary products from these reactions include:
Biotin-Aniline acts as a probe that specifically labels RNA within cells. It functions effectively in proximity-dependent labeling techniques such as APEX2-mediated labeling. The mechanism involves:
Biotin serves as a coenzyme for carboxylases involved in one-carbon unit transfers, while Biotin-Aniline enhances the efficiency of RNA labeling approximately 25-fold compared to traditional methods .
The compound's stability and reactivity are crucial for its application in biochemical assays, particularly those involving live cells.
Biotin-Aniline is primarily used in molecular biology for:
This compound represents a significant advancement in methodologies for studying RNA dynamics within cellular environments, enabling researchers to explore biological processes with high specificity and sensitivity .
Traditional proximity labeling tools like biotin-phenol rely on phenoxyl radicals generated by engineered peroxidases such as APEX2. These radicals exhibit preferential reactivity towards electron-rich amino acids (e.g., tyrosine, tryptophan) in proteins but demonstrate limited efficiency for nucleic acid labeling due to the inherently lower electron density of nucleotide bases compared to aromatic amino acids. To overcome this limitation, arylamine-biotin conjugates like biotin-aniline (Btn-An) were strategically designed. The core innovation replaces the phenolic hydroxyl group with an aniline moiety, resulting in a radical species with fundamentally distinct electronic properties [2] [5].
Upon enzymatic activation (discussed in Section 1.2), the generated anilinyl radical is significantly more electrophilic than the phenoxyl radical. This heightened electrophilicity drives preferential attack on the relatively electron-deficient heterocyclic rings of RNA and DNA nucleobases (e.g., guanine, adenine) via radical addition mechanisms. The propargyl linker in biotin-aniline (connecting the aniline nitrogen to the biotin group) provides optimal spatial flexibility, allowing the biotin tag to project away from the interaction site without sterically hindering the radical reaction or subsequent streptavidin capture [4]. Crucially, this molecular design shifts the labeling bias from proteins towards nucleic acids while retaining the spatial specificity conferred by enzyme localization (e.g., APEX2 targeted to the mitochondrial matrix) [1] [5].
Table 1: Key Design Features and Properties of Biotin-Aniline vs. Biotin-Phenol
Feature | Biotin-Aniline (Btn-An) | Biotin-Phenol (Btn-Ph) | Impact on Labeling |
---|---|---|---|
Reactive Group | Aniline | Phenol | Determines radical electrophilicity |
Primary Radical Form | Electrophilic Anilinyl Radical (•N) | Nucleophilic Phenoxyl Radical (•O) | Anilinyl radical prefers electron-deficient nucleic acid bases |
Optimal Linker | Propargylamine | Typically alkyl/ether | Balances flexibility and minimal steric hindrance |
Reactivity with RNA/DNA | High (Rate constant ~3-5x higher than Btn-Ph) | Low | Enables efficient capture of transcriptomes |
Primary Labeling Targets | Guanine > Adenine (RNA/DNA) | Tyrosine, Tryptophan (Proteins) | Shifts application focus to nucleic acids |
Spatial Resolution | < 20 nm radius | < 20 nm radius | Comparable sub-organellar specificity |
Biotin-aniline functions as a substrate for engineered ascorbate peroxidases, primarily APEX2. The activation and labeling mechanism proceeds through a tightly regulated, hydrogen peroxide (H₂O₂)-dependent catalytic cycle:
The spatial specificity of labeling is exclusively determined by the localization of the APEX2 enzyme. For instance, targeting APEX2 to the mitochondrial matrix using a mitochondrial presequence results in specific biotinylation of mitochondrial RNAs by biotin-aniline, while cytoplasmic RNAs remain unlabeled [1] [2]. This demonstrates the critical role of enzyme targeting in defining the subcellular resolution of the labeling.
Kinetic studies comparing biotin-aniline (Btn-An) to the conventional substrate biotin-phenol (Btn-Ph) reveal its superior efficiency for nucleic acid labeling:
Table 2: Kinetics and Selectivity Profile of Biotin-Aniline Labeling
Parameter | Value/Observation | Experimental Context | Reference |
---|---|---|---|
Activation Rate by APEX2 | ~3-5x faster than Biotin-Phenol (Btn-Ph) | Purified APEX2 enzyme activity assays | [2] [4] |
Radical Lifetime | < 1 ms | Theoretical estimation based on reactivity | [5] [10] |
Labeling Radius | < 20 nm | Defined by radical lifetime and diffusion | [5] [10] |
RNA vs. DNA Selectivity | ~8:1 to 10:1 (RNA:DNA) | APEX-seq in mitochondrial matrix | [1] [2] |
Key RNA Targets | Mitochondrial mRNAs (13/13 captured), rRNAs, tRNAs | HEK293T cells, APEX2 targeted to matrix | [1] [2] |
Labeling Time | 1 minute (optimal balance of signal and background) | Live-cell labeling protocols | [5] |
Critical Quenchers | Trolox, Sodium Ascorbate, Sodium Azide | Standard quenching cocktail | [5] |
The high spatial specificity and RNA selectivity of APEX2-mediated Btn-An labeling are powerfully demonstrated by its ability to capture all 13 mitochondrial messenger RNAs while leaving the vast repertoire of cytoplasmic RNAs completely untouched when APEX2 is targeted to the mitochondrial matrix [1] [2]. This depth of coverage and absence of off-target labeling highlight its efficacy for mapping subcellular transcriptomes with high precision, offering a significant advantage over traditional biochemical fractionation methods prone to cross-contamination. The kinetics favor rapid labeling (within 1 minute), enabling snapshot views of RNA localization and minimizing perturbations to cellular physiology [5] .
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